Clinical Bronchodilator Dose-Response: Flutropium vs. Ipratropium vs. Oxitropium in COPD Patients
In a randomized, double-blind, crossover study of 20 male COPD patients (mean baseline FEV₁ 0.93 L), flutropium bromide produced a maximum increase in FEV₁ comparable to ipratropium and oxitropium. However, the cumulative dose required to reach the FEV₁ plateau differed: flutropium reached plateau at 420 μg (14 puffs of 30 μg), while ipratropium required only 280 μg (14 puffs of 20 μg) and oxitropium required 600 μg (6 puffs of 100 μg) [1]. At lower cumulative doses (≤6 puffs), oxitropium demonstrated a greater increase in FEV₁ than either flutropium or ipratropium [1]. The lack of difference in maximal bronchodilator response among the three agents [1] indicates flutropium offers comparable efficacy to ipratropium but may require higher microgram dosing to achieve the same plateau.
| Evidence Dimension | Cumulative dose at FEV₁ plateau |
|---|---|
| Target Compound Data | Flutropium bromide: 420 μg (14 puffs × 30 μg) |
| Comparator Or Baseline | Ipratropium bromide: 280 μg (14 puffs × 20 μg); Oxitropium bromide: 600 μg (6 puffs × 100 μg) |
| Quantified Difference | Flutropium plateau dose 1.5× higher than ipratropium, 0.7× lower than oxitropium |
| Conditions | Randomized, double-blind, placebo-controlled crossover study; 20 male COPD patients; mean FEV₁ 0.93 L; metered-dose inhaler with 60-minute intervals |
Why This Matters
This dose-response differentiation allows researchers to select flutropium for studies requiring ipratropium-comparable efficacy with a distinct dose-exposure profile, avoiding confounding by more potent oxitropium.
- [1] Ikeda A, Nishimura K, Koyama H, Izumi T. Comparative dose-response study of three anticholinergic agents and fenoterol using a metered dose inhaler in patients with chronic obstructive pulmonary disease. Thorax. 1995 Jan;50(1):62-6. doi: 10.1136/thx.50.1.62. PMID: 7886652. View Source
